

Check Availability & Pricing

AZD4831 and Oxidative Stress Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4831, also known as **mitiperstat**, is a potent, orally bioavailable, and irreversible mechanism-based inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and macrophages.[1][2] It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species (ROS), most notably hypochlorous acid (HOCl), which are used to destroy pathogens.[2] However, excessive or misplaced MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases by driving oxidative stress and subsequent tissue damage.[3][4] AZD4831 is being developed as a therapeutic agent to mitigate this pathological MPO-driven oxidative stress, with clinical investigations primarily focused on heart failure with preserved ejection fraction (HFpEF).[1][5] This technical guide provides an in-depth overview of AZD4831, its mechanism of action, and its impact on oxidative stress pathways, supported by preclinical and clinical data.

Mechanism of Action of AZD4831

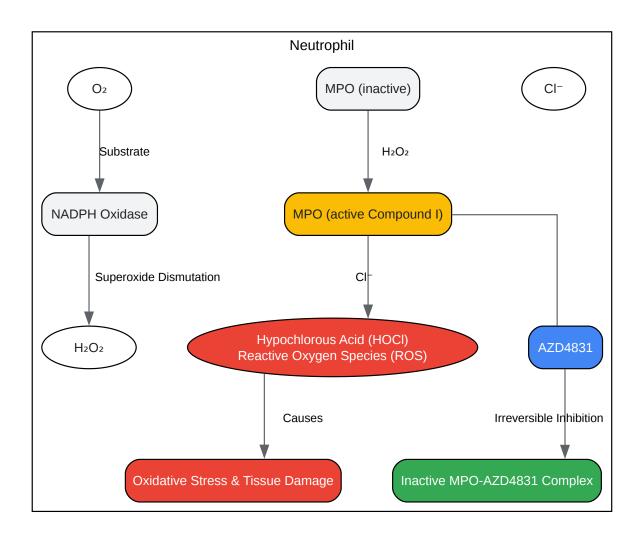
AZD4831 acts as a selective, covalent, and irreversible inhibitor of MPO.[1][2] The enzymatic cycle of MPO involves its activation by hydrogen peroxide (H₂O₂) to a highly reactive intermediate, "compound I".[1] AZD4831 is selectively oxidized by this activated form of MPO, leading to the formation of a covalent bond with the heme moiety of the enzyme, thereby irreversibly inactivating it.[2][6] This mechanism-based inhibition is highly specific to the active



form of MPO, which is hypothesized to be the primary driver of pathological extracellular oxidative stress.[7] The lower potency of AZD4831 against intragranular MPO suggests a potentially limited impact on the essential microbicidal functions of neutrophils within phagolysosomes.[1][8]

Signaling Pathway of MPO-Mediated Oxidative Stress

The following diagram illustrates the central role of MPO in generating reactive oxygen species and the point of intervention for AZD4831.



Click to download full resolution via product page

Figure 1: Mechanism of MPO-mediated oxidative stress and AZD4831 inhibition.



Quantitative Data

The following tables summarize the key quantitative data for AZD4831 from in vitro, preclinical, and clinical studies.

In Vitro Potency and Selectivity

Parameter	Value	Reference
MPO IC50	1.5 nM	[1][9]
TPO IC50	0.69 μΜ	[10]
Selectivity (TPO/MPO)	>450-fold	[1][9]
CYP3A4 IC50	6 μΜ	[10]

Preclinical Efficacy in Zymosan-Induced Peritonitis Mouse Model

AZD4831 Dose (μmol/kg, oral)	MPO Activity Inhibition in Peritoneal Lavage	Statistical Significance (p- value)	Reference
0.01	Not significant	ns	[1]
0.1	Effective inhibition	< 0.05	[1]
1	Dose-dependent inhibition	< 0.0001	[1]
10	Stronger dose- dependent inhibition	< 0.0001	[1]

Phase I Clinical Trial (NCT03136991) - Pharmacokinetics in Healthy Male Volunteers



Parameter	Value	Dosing Condition	Reference
Half-life (t½)	~60 hours	Multiple ascending doses	[6]
Time to Steady State	~10 days	Multiple ascending doses	[6]
AUC	Proportional to dose (5-405 mg)	Single ascending dose, fasted	[7][11]
Cmax	Slightly more than dose-proportional	Single ascending dose, fasted	[7][11]
Effect of Food	Reduced absorption rate, no substantial effect on overall exposure	45 mg single dose	[7][11]

Phase IIa SATELLITE Trial (NCT03756285) - Efficacy in HFpEF Patients



Parameter	AZD4831 (5 mg daily)	Placebo	Confidence Interval	p-value	Reference
MPO Activity Reduction from Baseline (Day 30)	69%	-	95% CI: 36.3, 85.0	-	[12]
Placebo- Adjusted MPO Activity Reduction (End of Treatment)	75%	-	95% CI: 48, 88	< 0.001	[5]
Change in Coronary Flow Velocity Reserve (CFVR)	No significant difference	No significant difference	-	Not significant	[4][12]
Change in 6- Minute Walk Distance (6MWD)	Numerical increase	-	-	Not significant	[4][12]
Change in NT-proBNP	No significant difference	No significant difference	-	Not significant	[4][12]
Downregulate d Protein Biomarkers	CDCP1, PRELP, CX3CL1, LIFR, VSIG2	-	-	-	[3]

Experimental Protocols In Vitro MPO Inhibition Assay (Chemiluminescent Assay)

This protocol is a generalized representation based on the principles described in the cited literature.



- Reagents and Materials:
 - Purified human MPO
 - AZD4831 (or other test inhibitors)
 - Luminol (chemiluminescent substrate)
 - Hydrogen peroxide (H₂O₂)
 - Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
 - 96-well microplate (white, opaque)
 - Luminometer
- Procedure:
 - 1. Prepare serial dilutions of AZD4831 in the assay buffer.
 - 2. In a 96-well plate, add the purified MPO enzyme to each well.
 - 3. Add the different concentrations of AZD4831 to the respective wells and incubate for a predefined period to allow for inhibitor binding.
 - 4. Initiate the chemiluminescent reaction by adding a solution containing luminol and H₂O₂.
 - 5. Immediately measure the light emission using a luminometer.
 - 6. The MPO activity is proportional to the light intensity.
 - Calculate the percentage of inhibition for each AZD4831 concentration relative to a vehicle control.
 - 8. Determine the IC₅₀ value by fitting the data to a dose-response curve.

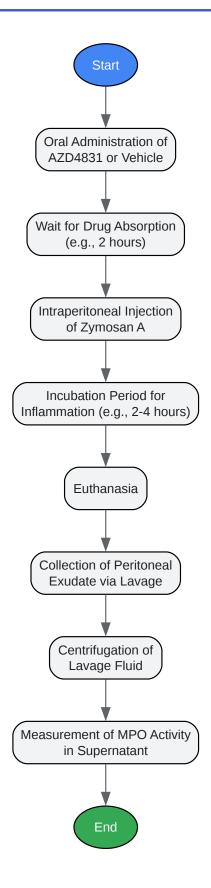
Zymosan-Induced Peritonitis in Mice

This is a representative protocol for evaluating the in vivo efficacy of MPO inhibitors.



- · Animals:
 - Male BALB/c mice (or other suitable strain).
- Reagents and Materials:
 - AZD4831 formulated for oral gavage.
 - Zymosan A from Saccharomyces cerevisiae.
 - Sterile saline.
 - Peritoneal lavage buffer (e.g., PBS with EDTA).
- Procedure:
 - 1. Administer AZD4831 or vehicle orally to the mice.[1]
 - 2. After a specified time (e.g., 2 hours), induce peritonitis by intraperitoneal injection of a zymosan A suspension in sterile saline.[1][13]
 - 3. After a further incubation period (e.g., 2-4 hours), euthanize the mice.[1]
 - 4. Collect the peritoneal exudate by lavage with cold peritoneal lavage buffer.[14]
 - 5. Centrifuge the lavage fluid to separate the cells from the supernatant.
 - 6. Measure MPO activity in the cell-free supernatant using a suitable assay (e.g., chemiluminescent assay).[1]





Click to download full resolution via product page

Figure 2: Experimental workflow for the zymosan-induced peritonitis model.



Ex Vivo MPO Activity Assay in Whole Blood (from Clinical Trials)

This protocol is based on the methodology used in the AZD4831 clinical trials.[7]

- Sample Collection and Preparation:
 - Collect whole blood samples in K₂EDTA-containing tubes.
 - To induce neutrophil degranulation and MPO release, stimulate a portion of the blood with zymosan A suspension.
 - Incubate the stimulated blood sample (e.g., 30 minutes at 37°C with rotation).
 - Centrifuge the sample to obtain plasma.
- MPO Activity Measurement:
 - Analyze the MPO concentration and activity in the plasma using a validated assay (e.g., ELISA for concentration and a functional assay for activity).

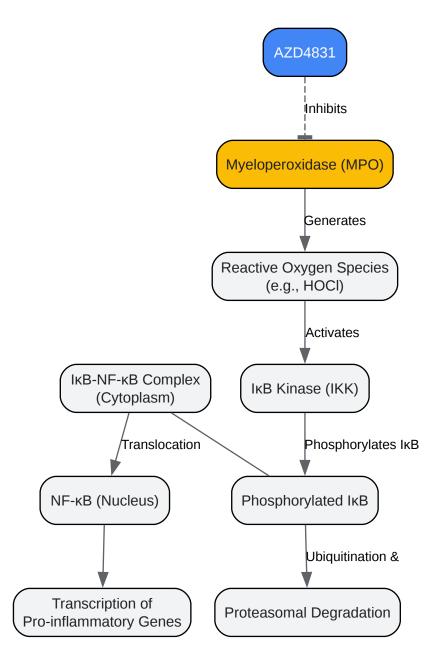
Impact on Oxidative Stress and Inflammatory Signaling Pathways

Inhibition of MPO by AZD4831 is expected to modulate downstream signaling pathways that are activated by oxidative stress and inflammation. While direct studies on AZD4831's effects on these specific pathways are limited, the known consequences of MPO activity provide a strong basis for its mechanism of therapeutic action.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[15] MPO-derived oxidants, such as HOCl, can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines and adhesion molecules.[16] By inhibiting MPO, AZD4831 is hypothesized to reduce the activation of NF-κB, thereby downregulating the inflammatory cascade.





Click to download full resolution via product page

Figure 3: Postulated effect of AZD4831 on the NF-kB signaling pathway.

MAPK Signaling Pathway

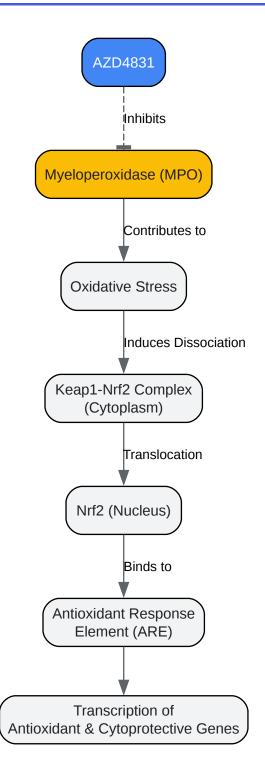
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli, including oxidative stress.[17] MPO-mediated oxidative stress can activate MAPK signaling cascades (e.g., p38, JNK, ERK), which contribute to inflammation and apoptosis.[16] Inhibition of MPO by AZD4831 would be expected to attenuate the activation of these pathways.



Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[18][19] Under conditions of oxidative stress, Nrf2 is activated and promotes cellular defense mechanisms. While MPO inhibition primarily reduces the source of oxidative stress, there is a complex interplay between pro-oxidant and antioxidant pathways. By reducing the overall oxidative burden, AZD4831 may indirectly influence the cellular redox homeostasis regulated by the Nrf2 pathway.





Click to download full resolution via product page

Figure 4: Interplay between MPO inhibition and the Nrf2 antioxidant response pathway.

Conclusion



AZD4831 is a highly potent and selective irreversible inhibitor of myeloperoxidase that has demonstrated significant target engagement in both preclinical models and human clinical trials. By reducing the production of MPO-derived reactive oxygen species, AZD4831 represents a promising therapeutic strategy for diseases driven by oxidative stress and inflammation, such as heart failure with preserved ejection fraction. The ongoing clinical development of AZD4831 will further elucidate its therapeutic potential and its precise impact on the complex network of oxidative stress-related signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD4831, a mechanism-based irreversible inhibitor of myeloperoxidase, as a potential treatment for heart failure with preserved ejection fraction American Chemical Society [acs.digitellinc.com]
- 3. Myeloperoxidase Inhibition Reverses Biomarker Profiles Associated With Clinical Outcomes in HFpEF PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatimes.com [pharmatimes.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed for Patients With Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetics and effect on serum uric acid of the myeloperoxidase inhibitor AZD4831 in a randomized, placebo-controlled, phase I study in healthy volunteers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]







- 11. researchgate.net [researchgate.net]
- 12. AstraZeneca's investigational MPO inhibitor AZD4831 shows promise in patients with heart failure and a preserved ejection fraction [astrazeneca.com]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. researchgate.net [researchgate.net]
- 17. embopress.org [embopress.org]
- 18. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [AZD4831 and Oxidative Stress Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830898#azd4831-and-oxidative-stress-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com